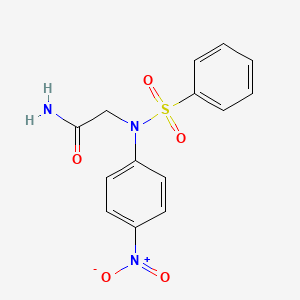
N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as NPGS, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme FAAH (fatty acid amide hydrolase), which plays a crucial role in the metabolism of endocannabinoids. NPGS has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying the endocannabinoid system and its role in various diseases.
作用機序
N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits FAAH by binding to its active site, thereby preventing the breakdown of endocannabinoids. This leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce a range of effects on the body. The mechanism of action of N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been well-studied and is well-understood.
Biochemical and Physiological Effects
N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, improve mood, and have neuroprotective effects. It has also been shown to have potential therapeutic applications in various diseases, including cancer, epilepsy, and neurodegenerative disorders.
実験室実験の利点と制限
N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages as a tool for studying the endocannabinoid system. It is a potent and selective inhibitor of FAAH, making it a valuable tool for studying the effects of endocannabinoids. It is also relatively easy to synthesize and has a long shelf-life. However, there are also some limitations to its use. It can be toxic at high concentrations, and its effects on other enzymes and receptors are not well-understood.
将来の方向性
There are several future directions for research on N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of more selective inhibitors of FAAH, which could have fewer side effects and be more effective at targeting specific diseases. Another area of interest is the study of the effects of N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide on other enzymes and receptors, which could have implications for its use in various diseases. Finally, the development of new methods for synthesizing N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide could lead to more efficient and cost-effective production of this valuable tool for scientific research.
Conclusion
N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is a valuable tool for studying the endocannabinoid system and its role in various diseases. It is a potent inhibitor of FAAH and has a range of biochemical and physiological effects. While there are some limitations to its use, it has several advantages as a tool for scientific research. Future research on N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide could lead to the development of new therapies for various diseases and a better understanding of the endocannabinoid system.
合成法
The synthesis of N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide involves the reaction of 4-nitroaniline with phenylsulfonyl chloride to form N-(4-nitrophenyl)phenylsulfonamide. This compound is then reacted with glycine to form N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. The synthesis method has been well-established and is commonly used in laboratories.
科学的研究の応用
N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively used in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. It has been shown to be a potent inhibitor of FAAH, which is responsible for the breakdown of endocannabinoids. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can have a range of effects on the body.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c15-14(18)10-16(11-6-8-12(9-7-11)17(19)20)23(21,22)13-4-2-1-3-5-13/h1-9H,10H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETYOJPMYHMQOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5163129.png)
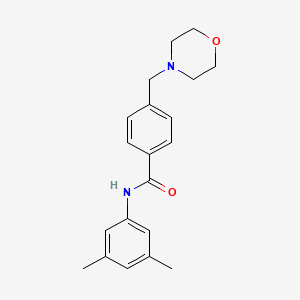
![N-[4-(1-adamantyl)phenyl]urea](/img/structure/B5163139.png)

![1,5-dichloro-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B5163150.png)
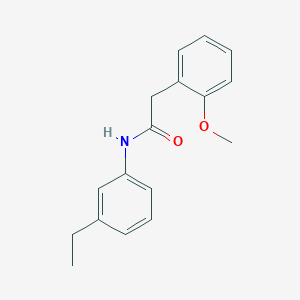
![4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B5163166.png)
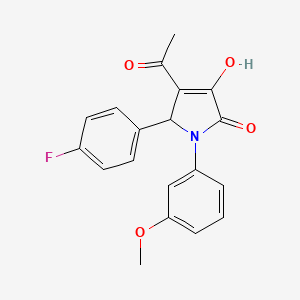
![2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5163172.png)
![6-(2-fluorophenyl)-5-(4-methoxyphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5163180.png)

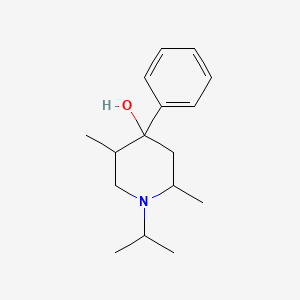

![4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B5163215.png)